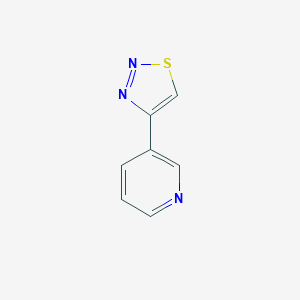

3-(4-1,2,3-Thiadiazolyl)pyridine

Beschreibung

BenchChem offers high-quality 3-(4-1,2,3-Thiadiazolyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-1,2,3-Thiadiazolyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-3-ylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHPXARMPURMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512481 | |

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-27-6 | |

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-1,2,3-Thiadiazolyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-(4-1,2,3-Thiadiazolyl)pyridine (also known as 4-(pyridin-3-yl)-1,2,3-thiadiazole). This heterocyclic compound merges the well-established pharmacophore of the pyridine ring with the unique chemical reactivity of the 1,2,3-thiadiazole moiety. While specific experimental data for this exact molecule is sparse in publicly available literature, this document consolidates established principles of its constituent parts to provide a robust predictive framework. We will detail a validated synthetic methodology, predict its spectroscopic characteristics, explore its significant chemical reactivity—particularly its thermal and photochemical decomposition—and discuss its potential as a scaffold in medicinal chemistry based on the activities of closely related analogues.

Introduction and Significance

The fusion of distinct heterocyclic rings is a cornerstone of modern medicinal chemistry, often leading to novel compounds with enhanced biological activity and unique physicochemical properties. 3-(4-1,2,3-Thiadiazolyl)pyridine is a molecule of significant interest, incorporating a pyridine ring, a common feature in numerous FDA-approved drugs, and a 1,2,3-thiadiazole ring. The latter is a less common, yet highly versatile, heterocycle known for its role as a precursor to reactive intermediates and its presence in compounds with agricultural and pharmaceutical applications.[1]

The pyridine moiety often imparts aqueous solubility and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. The 1,2,3-thiadiazole ring system is notable for its unique decomposition pathway, which can be exploited for the generation of novel molecular structures.[2] Derivatives of various thiadiazole isomers linked to pyridine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide serves to provide the foundational chemical knowledge required for researchers to synthesize, characterize, and explore the potential of this specific scaffold.

Synthesis of 3-(4-1,2,3-Thiadiazolyl)pyridine

The most established and direct route for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis .[2] This reaction involves the cyclization of a hydrazone derived from a ketone with an α-methylene group using thionyl chloride (SOCl₂). For the target molecule, the synthesis logically proceeds in two key steps starting from 3-acetylpyridine.

Proposed Synthetic Workflow

The pathway involves the initial formation of a hydrazone from 3-acetylpyridine, followed by the Hurd-Mori cyclization to form the thiadiazole ring.

Caption: Proposed two-step synthesis of 3-(4-1,2,3-Thiadiazolyl)pyridine.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for hydrazone formation and Hurd-Mori cyclization.[6][7][8]

Step 1: Synthesis of 2-Cyano-N'-[1-(pyridin-3-yl)ethylidene]acetohydrazide (Hydrazone Precursor)

-

To a solution of 3-acetylpyridine (0.01 mol) in 30 mL of absolute ethanol, add cyanoacetyl hydrazine (0.01 mol).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Heat the reaction mixture under reflux for 3-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The resulting hydrazide-hydrazone derivative can be purified by recrystallization from a suitable solvent like ethanol.[6][8]

Step 2: Synthesis of 3-(4-1,2,3-Thiadiazolyl)pyridine via Hurd-Mori Cyclization

-

Suspend the synthesized hydrazone (0.01 mol) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (50 mL) in a round-bottom flask equipped with a dropping funnel and a gas outlet.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, ~2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Physicochemical and Spectroscopic Properties

While a complete, experimentally verified dataset is not available in the surveyed literature, the basic properties and predicted spectroscopic data are summarized below.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 4-(Pyridin-3-yl)-1,2,3-thiadiazole | - |

| CAS Number | 18212-27-6 | [Vendor Data] |

| Molecular Formula | C₇H₅N₃S | [Vendor Data] |

| Molecular Weight | 163.20 g/mol | [Vendor Data] |

| Melting Point | 90-92 °C | [Vendor Data] |

| Predicted pKa | 2.43 ± 0.12 | [Vendor Data] |

Predicted Spectroscopic Signature

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Thiadiazole Proton (H5): A singlet is expected for the proton on the thiadiazole ring, likely in the downfield region of δ 8.5-9.5 ppm.

-

Pyridine Protons: Four protons from the pyridine ring will be observed.

-

H2' (proton adjacent to N, between the rings): A doublet or singlet, highly deshielded due to proximity to two nitrogen atoms, expected around δ 9.0-9.3 ppm.

-

H6' (proton adjacent to N): A doublet, expected around δ 8.6-8.8 ppm.

-

H4' (proton para to N): A doublet of triplets (or complex multiplet), expected around δ 8.0-8.3 ppm.

-

H5' (proton meta to N): A doublet of doublets, expected around δ 7.4-7.6 ppm.

-

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Thiadiazole Carbons: Two signals are expected. C4 (attached to pyridine) would be around δ 155-165 ppm, and C5 would be around δ 125-135 ppm.

-

Pyridine Carbons: Five distinct signals are expected in the aromatic region (δ 120-155 ppm), with carbons adjacent to the nitrogen (C2' and C6') being the most deshielded.

-

-

IR Spectroscopy (KBr Pellet):

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

C=N and C=C stretching (from both rings): ~1550-1600 cm⁻¹

-

Ring stretching vibrations: ~1400-1500 cm⁻¹

-

C-S stretching: ~650-750 cm⁻¹

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z = 163. A prominent fragment would be expected at m/z = 135, corresponding to the loss of N₂ (28 Da), a characteristic fragmentation pattern for 1,2,3-thiadiazoles.

-

Chemical Reactivity

The reactivity of 3-(4-1,2,3-Thiadiazolyl)pyridine is dominated by the distinct chemistries of its two heterocyclic rings.

Reactivity of the 1,2,3-Thiadiazole Ring

The defining characteristic of the 1,2,3-thiadiazole ring is its propensity to undergo irreversible decomposition upon heating or UV irradiation. This reaction proceeds through the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.

Caption: Thermal/photochemical decomposition of the 1,2,3-thiadiazole ring.

This decomposition generates highly reactive intermediates:

-

Thiirene: A strained three-membered ring containing sulfur. It is typically a transient species.

-

Thioketene: The thiirene often rearranges to the more stable, but still highly reactive, thioketene intermediate.

These intermediates can be trapped by various reagents or can dimerize, providing a synthetic route to other sulfur-containing compounds and alkynes. This reactivity makes 1,2,3-thiadiazoles valuable synthetic building blocks.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and undergoes reactions typical of such systems:

-

N-Protonation and N-Alkylation: The lone pair of electrons on the pyridine nitrogen is basic and readily reacts with acids to form pyridinium salts. It can also be alkylated with alkyl halides.

-

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic substitution (e.g., nitration, halogenation). When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen). The presence of the thiadiazole ring, which is generally electron-withdrawing, would further deactivate the pyridine ring.

-

Nucleophilic Aromatic Substitution: While less common for the parent pyridine, substitution can occur at the 2- and 4-positions if a good leaving group is present.

Potential Applications in Drug Discovery

While no specific biological studies have been published for 3-(4-1,2,3-Thiadiazolyl)pyridine itself, the extensive research on related thiadiazole-pyridine scaffolds provides a strong basis for predicting its potential therapeutic applications.

-

Anticancer Activity: Numerous derivatives of 1,3,4-thiadiazole and 1,2,4-thiadiazole linked to pyridine rings have shown potent cytotoxicity against a range of human cancer cell lines, including colon, breast, and lung cancer.[3][10] The mechanism often involves the inhibition of key enzymes like kinases.

-

Antimicrobial Agents: The thiadiazole-pyridine core is a well-known scaffold for developing antibacterial and antifungal agents. These compounds can disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA synthesis.[4][5]

-

Plant Activators/Agrochemicals: Certain 1,2,3-thiadiazole derivatives are known to induce systemic acquired resistance (SAR) in plants, acting as "elicitors" that trigger the plant's natural defense mechanisms against pathogens.[1] The linkage to a pyridine moiety could modulate this activity.

-

Enzyme Inhibition: The nitrogen atoms in both rings and the sulfur atom can act as coordination sites for metal ions in metalloenzymes, making this scaffold a candidate for designing novel enzyme inhibitors.

The unique decomposition pathway of the 1,2,3-thiadiazole ring could also be explored for developing prodrugs that release an active species upon a specific trigger like localized heat or light.

Conclusion

3-(4-1,2,3-Thiadiazolyl)pyridine is a heterocyclic scaffold with significant untapped potential. Its synthesis is readily achievable through the classic Hurd-Mori reaction, and its chemical behavior is governed by the predictable reactivity of its constituent rings. The most notable property is the thermal and photochemical lability of the 1,2,3-thiadiazole moiety, which can serve as a synthetic handle for further chemical transformations. Based on the extensive biological activities reported for closely related analogues, this molecule represents a promising starting point for the design and discovery of new therapeutic agents, particularly in oncology and infectious diseases. Further experimental validation of its synthesis, spectroscopic properties, and biological activity is warranted and presents a clear opportunity for future research.

References

- Al-Romaigh, H. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6299.

- Hu, D., et al. (2016). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 116(11), 6759-6835.

- Li, Y., et al. (2009). Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance. Journal of Agricultural and Food Chemistry, 57(11), 4801-4806.

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359-5364.

- Al-Issa, S. A. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-27.

- Patil, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3,4-Oxadiazol-2-Amines.

- Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.

- Abdel-Wahab, B. F., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances, 12(49), 31895-31909.

- Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 101.

- Gomaa, M. A. M., et al. (2021). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 6(17), 11364-11375.

- Al-Issa, S. A. (2010). Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity. PubMed, Molecules, 16(1), 16-27.

- Reddy, S. R., et al. (2016). Synthesis and Characterization of Novel Pyridine Associated 1,2,4-Triazolo-1,3,4-thiadiazines. Asian Journal of Chemistry, 28(8), 1708-1712.

- Al-Issa, S. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Semantic Scholar.

- Kumar, A., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904.

- Al-Issa, S. A. (2011). (PDF) Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.

Sources

- 1. Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amhsr.org [amhsr.org]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole Pyridine Derivatives: Strategies and Applications in Drug Discovery

Introduction: The Rising Prominence of 1,2,3-Thiadiazole Pyridine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach for the development of novel therapeutic agents. Among these, the fusion of the 1,2,3-thiadiazole and pyridine rings has garnered significant attention from researchers and drug development professionals. The 1,2,3-thiadiazole moiety, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a bioisostere of the phenyl ring and is known to modulate the physicochemical and pharmacological properties of a molecule. When coupled with the pyridine ring, a fundamental six-membered nitrogen-containing heterocycle ubiquitous in pharmaceuticals, the resulting derivatives exhibit a broad spectrum of biological activities. These activities include potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them highly attractive candidates for further investigation.[1][2][3]

This technical guide provides an in-depth exploration of the core synthetic methodologies for constructing 1,2,3-thiadiazole pyridine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the synthesis of this important class of compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and present a comparative analysis of different synthetic strategies, thereby offering a comprehensive resource for the design and execution of synthetic routes to novel 1,2,3-thiadiazole pyridine derivatives.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The synthesis of 1,2,3-thiadiazole pyridine derivatives can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the availability of starting materials, the desired substitution pattern on the heterocyclic rings, and the overall efficiency of the reaction sequence.

The Hurd-Mori Synthesis: A Cornerstone in 1,2,3-Thiadiazole Ring Formation

The Hurd-Mori synthesis is a classical and widely employed method for the construction of the 1,2,3-thiadiazole ring.[1][2] This reaction involves the cyclization of a hydrazone derivative, typically an N-acyl or N-tosyl hydrazone, with thionyl chloride (SOCl₂). The key prerequisite for this reaction is the presence of an α-methylene group adjacent to the carbonyl group in the precursor ketone.

The success of the Hurd-Mori synthesis hinges on several critical factors. The choice of the hydrazone precursor is paramount; N-tosylhydrazones are often preferred due to their stability and ease of handling. Thionyl chloride serves as both a dehydrating and a sulfur-donating agent. The reaction is typically carried out in an inert solvent, such as dichloromethane or dioxane, at low temperatures to control the exothermic nature of the reaction and minimize the formation of side products. The slow, dropwise addition of thionyl chloride is crucial to maintain a controlled reaction rate and prevent thermal decomposition of the intermediates.

The mechanism of the Hurd-Mori reaction is a multi-step process that begins with the reaction of the hydrazone with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of water and other byproducts to form the stable 1,2,3-thiadiazole ring.

Caption: Mechanistic pathway of the Hurd-Mori synthesis.

This protocol provides a representative example of the Hurd-Mori synthesis, adapted from the synthesis of 4-phenyl-1,2,3-thiadiazole.

Step 1: Formation of 4-Acetylpyridine Semicarbazone

-

In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

To this solution, add a solution of 4-acetylpyridine (1.21 g, 10 mmol) in 10 mL of ethanol.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-acetylpyridine semicarbazone.

Step 2: Cyclization to 4-(Pyridin-4-yl)-1,2,3-thiadiazole

-

In a fume hood, suspend the dried 4-acetylpyridine semicarbazone (1.78 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.46 mL, 20 mmol) dropwise to the stirred suspension over a period of 15-20 minutes. Caution: Thionyl chloride is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into 50 mL of crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-(pyridin-4-yl)-1,2,3-thiadiazole.

| Parameter | Condition |

| Starting Material | 4-Acetylpyridine |

| Key Reagents | Semicarbazide hydrochloride, Thionyl chloride |

| Solvent | Ethanol, Dichloromethane |

| Reaction Temperature | Reflux (Step 1), 0 °C to RT (Step 2) |

| Reaction Time | 2-3 hours (Step 1), 4-6 hours (Step 2) |

| Typical Yield | 60-80% (overall) |

Table 1: Typical Reaction Parameters for the Hurd-Mori Synthesis of a Pyridine-Substituted 1,2,3-Thiadiazole.

Cycloaddition Reactions: A Versatile Approach to Ring Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and atom-economical strategy for the synthesis of five-membered heterocyclic rings, including 1,2,3-thiadiazoles. In the context of 1,2,3-thiadiazole pyridine derivatives, this approach typically involves the reaction of a pyridine-containing 1,3-dipole with a suitable dipolarophile containing a sulfur atom.

The [3+2] cycloaddition reaction is a concerted or stepwise process that leads to the formation of a five-membered ring. For the synthesis of 1,2,3-thiadiazoles, a common strategy involves the reaction of a diazo compound (the 1,3-dipole) with a thiocarbonyl compound (the dipolarophile). The regioselectivity of the cycloaddition is a key consideration and is often governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Caption: Generalized [3+2] cycloaddition for 1,2,3-thiadiazole synthesis.

A general workflow for the synthesis of 1,2,3-thiadiazole pyridine derivatives via a [3+2] cycloaddition is outlined below.

Caption: Experimental workflow for cycloaddition-based synthesis.

Multi-Component Reactions: An Efficient and Convergent Strategy

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and convergent approach for the synthesis of complex molecules. Several MCRs have been developed for the synthesis of thiadiazole derivatives, and this strategy can be extended to the preparation of 1,2,3-thiadiazole pyridine analogues.

The primary advantages of MCRs include:

-

High atom economy: Most of the atoms of the starting materials are incorporated into the final product.

-

Operational simplicity: MCRs often involve a one-pot procedure, which reduces the number of synthetic steps and purification procedures.

-

Access to molecular diversity: By systematically varying the starting components, large libraries of structurally diverse compounds can be rapidly synthesized.

A potential multi-component strategy for the synthesis of 1,2,3-thiadiazole pyridine derivatives could involve the reaction of a pyridine-containing aldehyde, an amine, a source of sulfur (such as sodium hydrosulfide), and a source of the N-N unit (such as hydrazine). The precise reaction conditions and the choice of catalysts would be critical for achieving the desired product with high selectivity and yield.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Hurd-Mori Synthesis | Cyclization of hydrazones with thionyl chloride. | Well-established, reliable, good yields. | Use of hazardous thionyl chloride. |

| Cycloaddition Reactions | [3+2] Cycloaddition of a dipole and a dipolarophile. | High atom economy, good regioselectivity. | Availability of starting materials can be a limitation. |

| Multi-Component Reactions | One-pot reaction of three or more components. | High efficiency, operational simplicity, rapid access to diversity. | Optimization of reaction conditions can be challenging. |

Table 2: Comparative Analysis of Synthetic Strategies for 1,2,3-Thiadiazole Pyridine Derivatives.

Conclusion and Future Perspectives

The synthesis of 1,2,3-thiadiazole pyridine derivatives is a dynamic and evolving field of research with significant implications for drug discovery. The Hurd-Mori synthesis remains a robust and reliable method for the construction of the 1,2,3-thiadiazole ring, while modern approaches such as cycloaddition reactions and multi-component reactions offer elegant and efficient alternatives. As our understanding of the biological targets of these compounds deepens, the development of novel, more selective, and efficient synthetic methodologies will be crucial for advancing the therapeutic potential of this promising class of molecules. The continued exploration of innovative synthetic strategies, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly accelerate the discovery of new 1,2,3-thiadiazole pyridine derivatives with enhanced pharmacological profiles.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. BenchChem.

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.

- Pechmann, H. von, & Nold, A. (1896). Ueber die Einwirkung von Diazomethan auf Phenylsenföl. Berichte der deutschen chemischen Gesellschaft, 29(3), 2588–2595.

- Wolff, L. (1904). Ueber Diazoanhydride. Justus Liebigs Annalen der Chemie, 333(1‐2), 1–19.

- Iqbal, A., et al. (2021).

- Abdel-Riheem, N. A., Mohamed, A. M., & Abdelhamid, A. O. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 268.

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-54.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Hurd–Mori 1,2,3-thiadiazole synthesis. In Wikipedia. Retrieved from [Link]

- Sahu, R., et al. (2022). A review on the synthetic strategies and therapeutic potential of 1,2,3-thiadiazole derivatives. Mini-Reviews in Medicinal Chemistry, 22(2), 248-272.

- BenchChem. (2025). The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole. BenchChem.

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-92). Academic Press.

- Narwal, J. K., Kumar, R., & Kumari, N. (2015). An Efficient Solvent Free Synthesis of Coumarins via Solid Phase Pechmann Reaction. Journal of Applicable Chemistry, 4(1), 14-18.

-

Wikipedia. (2023, November 28). Pechmann condensation. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

Sources

The Hurd-Mori Synthesis: A Comprehensive Technical Guide to 1,2,3-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a crucial pharmacophore, a key structural component in a multitude of compounds exhibiting a wide array of biological activities, including antibacterial, antiviral, anticancer, fungicidal, and herbicidal properties.[1][2] This guide provides an in-depth exploration of the Hurd-Mori synthesis, a classical and highly effective method for constructing this valuable heterocyclic system. We will delve into the underlying mechanism, provide detailed experimental protocols, discuss the reaction's scope and limitations, and offer insights into practical application for researchers in medicinal chemistry and drug discovery.

The Significance of the 1,2,3-Thiadiazole Core

The unique arrangement of sulfur and nitrogen atoms within the 1,2,3-thiadiazole ring imparts specific electronic and steric properties that are conducive to potent biological interactions.[2][3] This has led to their investigation in a variety of therapeutic areas. The Hurd-Mori synthesis, first reported in 1955, remains a cornerstone for accessing these compounds due to its reliability and the ready availability of starting materials.[4]

The Hurd-Mori Reaction: Mechanism and Rationale

The Hurd-Mori synthesis is fundamentally a cyclization reaction. It involves the treatment of a hydrazone derivative, which must possess an α-methylene group, with thionyl chloride (SOCl₂) to yield the 1,2,3-thiadiazole ring.[4][5][6]

The Reaction Mechanism

While the precise mechanism has been a subject of study, it is generally accepted to proceed through a [3+2] cycloaddition pathway.[7] The reaction is thought to initiate with the reaction of the hydrazone with thionyl chloride. A subsequent cyclization and elimination of water and other byproducts leads to the formation of the stable aromatic 1,2,3-thiadiazole ring.[4]

A proposed mechanistic pathway is illustrated below:

Caption: Proposed mechanism of the Hurd-Mori synthesis.

Causality in Experimental Choices

The choice of reagents and conditions is critical for a successful Hurd-Mori synthesis:

-

Hydrazone Precursor: The starting hydrazone must contain an active α-methylene group (a CH₂ group adjacent to the C=N bond) to enable the cyclization.[4][8] The nature of the substituents on the hydrazone can influence the reaction rate and yield.

-

Thionyl Chloride: This reagent serves as both a dehydrating agent and the source of the sulfur atom for the thiadiazole ring. It is a hazardous and corrosive substance that must be handled with extreme care in a well-ventilated fume hood.[5]

-

Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are typically used to prevent the decomposition of thionyl chloride.[5]

-

Temperature: The reaction is often initiated at low temperatures (e.g., in an ice bath) to control the exothermic reaction between the hydrazone and thionyl chloride, and then allowed to proceed at room temperature or with gentle heating.[5]

A Validated Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-Thiadiazole

This protocol provides a reliable method for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common building block. The process is divided into two main steps: the formation of the hydrazone precursor and the subsequent Hurd-Mori cyclization.

Step 1: Synthesis of Acetophenone Semicarbazone

This initial step prepares the necessary hydrazone from a commercially available ketone.

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.

-

Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol to the flask.

-

Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash it with cold water, and dry it under a vacuum to yield acetophenone semicarbazone.[5]

Step 2: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-Thiadiazole

This is the core cyclization step.

Materials:

-

Acetophenone semicarbazone

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.[5]

-

Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding the mixture to crushed ice.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-phenyl-1,2,3-thiadiazole.

Caption: A generalized workflow for the two-step Hurd-Mori synthesis.

Scope, Limitations, and Troubleshooting

While the Hurd-Mori synthesis is versatile, its success can be influenced by the substrate and reaction conditions.

Substrate Scope

The reaction is applicable to a wide range of hydrazones derived from both aliphatic and aromatic ketones that possess an α-methylene group.[1][3] This allows for the synthesis of a diverse library of 1,2,3-thiadiazole derivatives.

| Starting Ketone Type | Typical Yields | Reference |

| Aryl Methyl Ketones | Good to Excellent | [1] |

| Fused Ring Systems | Good | [2] |

| Heterocyclic Ketones | Moderate to Good | [9] |

| Aliphatic Ketones | Variable | [10] |

Key Limitations and Considerations

-

Influence of Protecting Groups: In the synthesis of more complex, nitrogen-containing heterocyclic systems, the nature of any N-protecting groups is critical. Electron-withdrawing groups on a nitrogen atom within the starting material generally lead to superior yields, whereas electron-donating groups can result in poor conversion.[9][11]

-

Regioselectivity: For unsymmetrical ketones with two different α-methylene groups, the Hurd-Mori reaction can lead to a mixture of regioisomers. The selectivity is influenced by the steric and electronic properties of the substituents.[10]

-

Side Reactions: The formation of side products, such as 1,3,4-oxadiazine derivatives, has been reported in some cases.[8] Careful control of reaction conditions, such as temperature and the rate of thionyl chloride addition, can help to minimize these side reactions.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Impure starting hydrazone; absence of an active α-methylene group.[8] | Verify the purity and structure of the hydrazone. |

| High reaction temperature causing decomposition. | Maintain low temperatures during the addition of thionyl chloride. | |

| Inappropriate N-protecting group (for heterocyclic substrates).[9] | Switch to an electron-withdrawing protecting group. | |

| Formation of Side Products | Alternative cyclization pathways are favored.[8] | Modify reaction conditions (solvent, temperature). Purify the product carefully using column chromatography. |

Alternatives to Thionyl Chloride

Given the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. A notable example is the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[8][12] This metal-free approach can provide good yields and represents a significant improvement in the safety and sustainability of 1,2,3-thiadiazole synthesis.[12]

Conclusion

The Hurd-Mori synthesis remains a powerful and relevant tool for the construction of the medicinally important 1,2,3-thiadiazole ring system. A thorough understanding of its mechanism, careful execution of the experimental protocol, and an awareness of its scope and limitations are essential for its successful application in research and development. The insights and detailed procedures provided in this guide are intended to empower researchers to effectively utilize this valuable chemical transformation in their pursuit of novel therapeutic agents.

References

- Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction - Benchchem.

- An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction | Request PDF.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central.

- Technical Support Center: Synthesis of 1,2,3-Thiadiazoles - Benchchem.

- Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia.

-

Synthesis of Pyrrolo[2,3-d][1][2][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - NIH. Available at:

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI.

- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - ResearchGate.

- Product Class 9: 1,2,3-Thiadiazoles.

- THE CHEMISTRY OF 1,2,3-THIADIAZOLES - download.

- Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal.

- Recent trends in the synthesis of 1,2,3-thiadiazoles - ResearchGate.

-

Synthesis of pyrrolo[2,3-d][1][2][5]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed. Available at:

- On the regioselectivity in the Hurd-Mori reaction - Semantic Scholar.

- The [3+2]Cycloaddition Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide on the Biological Activity of 3-(4-1,2,3-Thiadiazolyl)pyridine and its Analogs

Foreword: Navigating the Landscape of Pyridyl-Thiadiazoles

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide delves into the biological potential of the 3-(4-1,2,3-Thiadiazolyl)pyridine scaffold. It is critical to establish at the outset that while the 1,2,3-thiadiazole ring system and pyridine derivatives are individually well-documented for their broad pharmacological activities, direct, in-depth research on the specific isomeric combination of 3-(4-1,2,3-Thiadiazolyl)pyridine is nascent.[1][2]

Therefore, this document adopts a scientifically rigorous, field-proven approach. We will construct a comprehensive profile of this molecule's potential biological activity by synthesizing and extrapolating from authoritative data on its closest structural analogs: pyridyl-thiadiazole derivatives and substituted 1,2,3-thiadiazoles. This methodology allows us to build a robust hypothesis-driven framework for researchers, scientists, and drug development professionals, guiding future investigation into this promising chemical space. Every claim and protocol is grounded in published data on related compounds, providing a validated starting point for new research endeavors.

The Architectural Blueprint: Synthesis of the Pyridyl-1,2,3-Thiadiazole Core

The creation of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori reaction, a robust method involving the cyclization of hydrazones with thionyl chloride (SOCl₂).[2] To generate the target scaffold, 3-(4-1,2,3-Thiadiazolyl)pyridine, the synthesis logically begins with a pyridine-containing ketone.

The causality behind this choice is rooted in efficiency and bond-forming logic. By starting with 3-acetylpyridine, the pyridine moiety is pre-positioned correctly, ensuring the final product has the desired connectivity.

Generalized Synthetic Protocol: A Hurd-Mori Approach

This protocol represents a standard, validated pathway for synthesizing 4-substituted-1,2,3-thiadiazoles from a ketone precursor.

Step 1: Formation of the Hydrazone Intermediate

-

Rationale: The reaction requires a hydrazone derivative as the direct precursor for cyclization. Semicarbazide or tosylhydrazide are commonly used to convert the ketone's carbonyl group into the necessary C=N-NH- functionality.

-

Dissolve 3-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol.

-

Add semicarbazide hydrochloride (1.1 eq) and a mild base like sodium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

-

Filter, wash with water, and dry the resulting pyridyl-ethylidene-semicarbazone intermediate.

Step 2: Oxidative Cyclization to the 1,2,3-Thiadiazole Ring

-

Rationale: Thionyl chloride (SOCl₂) serves as both the sulfur source and the oxidizing agent required to form the stable aromatic thiadiazole ring from the hydrazone. The reaction proceeds via a complex mechanism involving chlorination and sulfur-nitrogen bond formation.

-

Suspend the dried hydrazone intermediate (1.0 eq) in a solvent like dichloromethane (DCM) or toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the low temperature to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography (silica gel) to yield pure 3-(4-1,2,3-Thiadiazolyl)pyridine.

Figure 1: Generalized Hurd-Mori synthesis workflow.

Survey of Potential Biological Activities

Based on extensive data from related thiadiazole and pyridine-containing molecules, the 3-(4-1,2,3-Thiadiazolyl)pyridine scaffold is hypothesized to possess significant therapeutic potential across several domains.

Anticancer Activity

The thiadiazole scaffold is a recurring motif in potent anticancer agents.[1][3] Its mesoionic character facilitates crossing cellular membranes to engage with intracellular targets.[1]

-

Hypothesized Mechanism 1: Hsp90 Inhibition: A series of 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have demonstrated efficacy as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, triggering cancer cell death. It is plausible that a pyridyl substituent at the 3-position could modulate binding within the Hsp90 ATP-binding pocket.

-

Hypothesized Mechanism 2: Kinase Inhibition: Pyridine-based thiadiazoles have shown potent dual-inhibitory activity against B-Raf and VEGFR-2 kinases, key regulators of cancer cell proliferation and angiogenesis.[4] The pyridine ring often acts as a hinge-binding motif in kinase inhibitors.

-

General Cytotoxicity: Various fused thiadiazole-pyridine derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HTC-116, HT-29), and liver (HepG2) cancer.[5][6][7]

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1,2,3-Thiadiazole-DHEA Derivatives | T47D (Breast) | 0.042 - 0.058 µM | [1] |

| Pyridine-1,3,4-Thiadiazole | MDA-MB-231 (Breast) | 9.66 µM | [4] |

| Pyridine-1,3,4-Thiadiazole | MCF-7 (Breast) | 15.83 µM | [4] |

| Fused Triazolo-Thiadiazole-Pyridine | MCF-7 (Breast) | 90.02 - 190.0 µg/mL | [5] |

| Pyridine-1,3,4-Thiadiazole | HTC-116 (Colon) | 2.03 µM | [7] |

| Table 1: Anticancer activity of related thiadiazole-pyridine scaffolds. |

Antiviral Activity

Thiadiazole derivatives have been investigated for their activity against a range of viruses.[8]

-

Potential Targets: Research has highlighted the antiviral potential of thiadiazoles against viruses such as Herpes Simplex Virus (HSV), vaccinia virus, and various plant viruses like Tobacco Mosaic Virus (TMV).[8][9][10] A study by Jones et al. specifically identified thiadiazolyl pyridine derivatives as having excellent activity against neurovaccinia virus in mice, providing the most direct evidence for the potential of our target scaffold.[8]

-

Structure-Activity Relationship (SAR): The introduction of a nitro group on an associated phenyl ring has been shown to significantly enhance anti-HIV activity in 1,2,3-thiadiazole derivatives, suggesting that electronic modifications to substituents play a key role.[11]

Antimicrobial (Antifungal & Antibacterial) Activity

Heterocyclic systems combining pyridine and thiadiazole rings frequently exhibit potent antimicrobial properties.[12][13]

-

Antifungal Action: Numerous 1,3,4-thiadiazole derivatives are potent antifungal agents, with some showing minimum inhibitory concentration (MIC) values as low as 5-10 µg/mL against various Candida species.[14] The proposed mechanism for some of these compounds is the inhibition of 14-α-sterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway of fungi.[14]

-

Antibacterial Action: Fused triazolo-thiadiazole compounds containing a pyridine moiety have demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12][13]

Postulated Mechanisms of Action

The biological effects of 3-(4-1,2,3-Thiadiazolyl)pyridine are likely mediated through specific molecular interactions, primarily enzyme inhibition.

Enzyme Inhibition: A Common Pathway

The 1,2,3-thiadiazole ring is a versatile pharmacophore capable of interacting with enzymatic active sites through various mechanisms.

-

Heme Coordination (Cytochrome P450): Studies have shown that the 1,2,3-thiadiazole heterocycle can act as a ligand for the heme iron in cytochrome P450 (CYP) enzymes.[15] This coordination can lead to potent inhibition. The specific binding mode (Type I or Type II) and inhibitory effectiveness are influenced by the substituents at the 4- and 5-positions of the thiadiazole ring and the specific CYP isozyme.[15] This suggests that 3-(4-1,2,3-Thiadiazolyl)pyridine could act as an inhibitor of specific P450 enzymes, a mechanism relevant in both drug metabolism and as a potential therapeutic strategy.

-

ATP-Competitive Inhibition (Kinases, Hsp90): As noted, the pyridine ring is a well-established "hinge-binding" region in many kinase inhibitors. Combined with the thiadiazole core, the molecule could function as an ATP-competitive inhibitor, occupying the ATP-binding pocket of enzymes like B-Raf, VEGFR-2, or Hsp90, thereby blocking their function.

Figure 2: Conceptual diagram of competitive enzyme inhibition.

Foundational Experimental Protocols

To empirically validate the hypothesized activities of 3-(4-1,2,3-Thiadiazolyl)pyridine, standardized, self-validating assays are required.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).

-

Causality: The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HTC-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of 3-(4-1,2,3-Thiadiazolyl)pyridine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., 5-Fluorouracil) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a fungal strain.

-

Causality: This method establishes the lowest concentration of an antimicrobial agent that prevents the growth of a microorganism in a liquid medium, providing a quantitative measure of its potency.

Methodology:

-

Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) in sterile saline, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in Sabouraud Dextrose Broth.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Trajectory

The 3-(4-1,2,3-Thiadiazolyl)pyridine scaffold represents a molecule of significant, albeit largely unexplored, therapeutic potential. By synthesizing data from structurally related analogs, we can confidently hypothesize that this compound class is a promising starting point for the development of novel anticancer, antiviral, and antimicrobial agents. The proposed mechanisms, centered on enzyme inhibition, provide a logical framework for target identification and lead optimization.

The path forward is clear: this in-depth guide must serve as a call to action. The next crucial phase requires the direct synthesis and rigorous biological evaluation of 3-(4-1,2,3-Thiadiazolyl)pyridine and its derivatives using the foundational protocols described herein. Such empirical validation is essential to move this scaffold from a molecule of high potential to a validated lead compound in the landscape of drug discovery.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

-

Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. [Link]

-

Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-[4][12][14]triazolo[3,4-b][4][14][16]thiadiazole derivatives. Prime Scholars. [Link]

-

Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. ResearchGate. [Link]

-

Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]

-

Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. Arkivoc. [Link]

-

Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

-

Antifungal Activities of Some 2-(P-Substituted Benzylidene)-3-(5-Alkyl-1, 3, 4- Thiadiazol-2-Yl) Thiazolidin-4-Ones. Scholars Research Library. [Link]

-

Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Bentham Science Publishers. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH. [Link]

-

Synthesis and Antimicrobial Evaluation of 6-Aryl-3-(pyridin-4-yl). Connect Journals. [Link]

-

Synthesis and antiviral activity of novel[4][12][14]triazolo[3,4-b][4][14][16]thiadiazoles,[4][12][14]. arkat usa. [Link]

-

Recent advances on heterocyclic compounds with antiviral properties. PMC. [Link]

-

Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. MDPI. [Link]

-

First Synthesis of the Novel Triazolo[3,4-b][4][14][16]Thiadiazoles and Triazolo[3,4-b][4][14][16]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Taylor & Francis Online. [Link]

-

1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. PubMed. [Link]

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. [Link]

-

Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. ResearchGate. [Link]

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. amhsr.org [amhsr.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. primescholars.com [primescholars.com]

- 13. connectjournals.com [connectjournals.com]

- 14. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(4-1,2,3-Thiadiazolyl)pyridine: A Technical Guide

Disclaimer: This technical guide has been compiled based on an extensive review of spectroscopic data for structurally analogous compounds. As of the latest search, publicly available, experimentally determined spectroscopic data for 3-(4-1,2,3-Thiadiazolyl)pyridine (CAS 18212-27-6) is not available. Therefore, the data presented herein, including spectral assignments and peak positions, are predictions grounded in the established principles of spectroscopy and comparative analysis with related pyridine and 1,2,3-thiadiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals to anticipate the spectroscopic characteristics of the target compound and to design appropriate analytical methodologies for its characterization.

Introduction

3-(4-1,2,3-Thiadiazolyl)pyridine is a heterocyclic compound incorporating both a pyridine and a 1,2,3-thiadiazole ring system. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these two scaffolds. The precise structural elucidation and confirmation of purity for this compound rely on a suite of spectroscopic techniques. This guide provides a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 3-(4-1,2,3-Thiadiazolyl)pyridine.

The methodologies and interpretations are synthesized from data on related compounds to provide a robust predictive framework. The causality behind experimental choices and the principles of data interpretation are explained to ensure this document serves as a practical tool for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-(4-1,2,3-Thiadiazolyl)pyridine. The predicted spectra are based on the distinct electronic environments of the protons and carbons in the pyridine and thiadiazole rings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five signals corresponding to the five protons of the molecule. Four of these will be in the aromatic region, characteristic of the pyridine ring, and one will be a singlet for the proton on the thiadiazole ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the anisotropic effects of the aromatic systems.

Table 1: Predicted ¹H NMR Data for 3-(4-1,2,3-Thiadiazolyl)pyridine (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5' (Thiadiazole) | ~9.0 - 9.5 | s (singlet) | - |

| H-2 (Pyridine) | ~9.1 - 9.3 | d (doublet) | ~2.0 |

| H-6 (Pyridine) | ~8.7 - 8.9 | dd (doublet of doublets) | ~4.8, 1.5 |

| H-4 (Pyridine) | ~8.3 - 8.5 | ddd (doublet of doublet of doublets) | ~8.0, 2.0, 1.5 |

| H-5 (Pyridine) | ~7.5 - 7.7 | dd (doublet of doublets) | ~8.0, 4.8 |

Justification: The prediction for the thiadiazole proton (H-5') is based on the general observation that protons on 1,2,3-thiadiazole rings are significantly deshielded. The chemical shifts for the pyridine protons are predicted based on data for other 3-substituted pyridines and pyridine-thiadiazole derivatives, where protons ortho to the nitrogen (H-2 and H-6) are typically found at the lowest field.[1] The coupling constants are standard for pyridine ring systems.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will differentiate the carbons of the pyridine ring from those of the thiadiazole ring.

Table 2: Predicted ¹³C NMR Data for 3-(4-1,2,3-Thiadiazolyl)pyridine (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Thiadiazole) | ~155 - 160 |

| C-5' (Thiadiazole) | ~130 - 135 |

| C-2 (Pyridine) | ~150 - 152 |

| C-6 (Pyridine) | ~148 - 150 |

| C-4 (Pyridine) | ~135 - 138 |

| C-3 (Pyridine) | ~128 - 132 |

| C-5 (Pyridine) | ~123 - 125 |

Justification: The carbons of the 1,2,3-thiadiazole ring are expected to resonate at characteristic chemical shifts.[2] The pyridine ring carbons are assigned based on established data for substituted pyridines, with C-2, C-4, and C-6 generally appearing at a lower field than C-3 and C-5 due to the influence of the nitrogen atom.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-(4-1,2,3-Thiadiazolyl)pyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm. An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typical. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width of 0-200 ppm is necessary. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR Acquisition Workflow

Caption: Integrated workflow for the structural characterization of 3-(4-1,2,3-Thiadiazolyl)pyridine.

Conclusion

While experimental data for 3-(4-1,2,3-Thiadiazolyl)pyridine is not yet publicly documented, this guide provides a comprehensive and scientifically grounded prediction of its spectroscopic properties. The presented data tables, protocols, and workflows are designed to assist researchers in the identification and characterization of this and related heterocyclic compounds. The validation of these predictions awaits the empirical spectroscopic analysis of a synthesized and purified sample.

References

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12, 49-59.

-

Patel, H. S., et al. (2014). Synthesis, spectroscopic and biological activity of 3-(pyridin-4-yl)-t[1][4]riazolo[3,4-b]t[1][5][4]hiadiazole derivatives. Prime Scholars Library.

- Journal of Medicinal and Chemical Sciences. (n.d.). SID.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- BenchChem. (2025).

-

Patel, H. S., et al. (2014). Synthesis, spectral investigation and biological evaluation of 3-(pyridin-4-yl)-t[1][4]riazolo[3,4-b]t[1][5][4]hiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1191.

- SpectraBase. (n.d.). 3,5-DI-(3-PYRIDYL)-1,2,4-THIADIAZOLE.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.

- PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.

- SpectraBase. (n.d.). 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole.

- Shawali, A. S., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(1), 104.

- Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. (2024).

- BenchChem. (2025). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.

- Karcz, D., et al. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.

- Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.). 1H NMR spectrum of compound 4.

- ResearchGate. (n.d.).

- PubMed Central. (n.d.).

- MDPI. (2022). Three Novel Thiazole-Arm Containing 1,3,4-Oxadiazole-Based [HS-HS] Fe(II) Dinuclear Complexes.

- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- National Institutes of Health. (2022).

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

Sources

An In-Depth Technical Guide to N-Demethyl-N-formyl-leurosine (CAS 54022-49-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potent Vinca Alkaloid

N-Demethyl-N-formyl-leurosine, a significant member of the vinca alkaloid family, has garnered attention in the scientific community for its potent cytostatic properties. This guide provides a comprehensive overview of its chemical characteristics, biological activity, and practical applications in research and development. It is designed to be an essential resource for professionals engaged in oncology research and the discovery of novel therapeutic agents.

Section 1: Chemical Identity and Physicochemical Properties

N-Demethyl-N-formyl-leurosine, also known by its synonyms N-Formyl leurosine, F-leurosine, and Vinformide, is a complex dimeric indole alkaloid.[1] It is structurally related to other well-known vinca alkaloids like vincristine and vinblastine and is often found as a degradation product of vincristine.[1][2]

Table 1: Physicochemical Properties of N-Demethyl-N-formyl-leurosine

| Property | Value | Source |

| CAS Number | 54022-49-0 | [3][4][5] |

| Molecular Formula | C₄₆H₅₄N₄O₁₀ | [3][6] |

| Molecular Weight | 822.94 g/mol | [3][6] |

| IUPAC Name | methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0⁴’¹².0⁵’¹⁰.0¹⁶’¹⁸]icosa-4(12),5,7,9-tetraene-13-carboxylate | [1] |

| Appearance | Off-White to Light Brown Solid | [1] |

| Melting Point | >201°C (decomposes) | [1] |

| Solubility | Soluble in chloroform and methanol. | [7] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere. | [8] |

Chemical Structure:

Caption: 2D structure of N-Demethyl-N-formyl-leurosine.

Section 2: Synthesis and Manufacturing

N-Demethyl-N-formyl-leurosine can be synthesized through the oxidation of leurosine. This process can yield both N-formyl-leurosine and N-demethyl-leurosine. The N-demethyl-leurosine can then be converted to N-formyl-leurosine through formylation using a mixture of formic acid and acetic anhydride.[7] The crude product is then purified by chromatography.[7]

For laboratory-scale synthesis, a detailed procedure is outlined in US Patent 4,279,915.[7] The process involves the oxidation of leurosine, followed by formylation of the resulting N-demethyl-leurosine. The final product can be crystallized from methanol.[7]

Suppliers:

N-Demethyl-N-formyl-leurosine is available from several commercial suppliers, typically as a research-grade chemical. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its purity and identity.

-

Biosynth [3]

-

Santa Cruz Biotechnology [9]

-

Pharmaffiliates [8]

-

ChemicalBook [4]

-

Clearsynth

-

LGC Standards [6]

-

BOC Sciences [1]

Section 3: Mechanism of Action - A Microtubule Destabilizer

Like other vinca alkaloids, N-Demethyl-N-formyl-leurosine exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[5] Microtubules are highly dynamic polymers of α- and β-tubulin that are crucial for the formation of the mitotic spindle during cell division.

N-Demethyl-N-formyl-leurosine is a microtubule-destabilizing agent.[10][11][12] It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule assembly leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).[13]

While the precise binding site of N-Demethyl-N-formyl-leurosine on tubulin has not been definitively elucidated in the available literature, vinca alkaloids are known to have a specific binding site on β-tubulin, distinct from other tubulin-targeting agents like taxanes and colchicine.[11][12]

Caption: Proposed mechanism of action of N-Demethyl-N-formyl-leurosine.

Section 4: Applications in Research and Drug Development

The potent cytotoxic activity of N-Demethyl-N-formyl-leurosine makes it a compound of interest in cancer research. Its ability to inhibit the growth of solid tumors has been demonstrated in murine models.[3]

In Vitro Cytotoxicity

In Vivo Efficacy in Preclinical Models

Preclinical evaluation in animal models is a crucial step in drug development. In vivo studies typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice.[4][16] These models allow for the assessment of a compound's anti-tumor efficacy, as well as its pharmacokinetic and toxicological profiles.[4][16][17]

Section 5: Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering at 340 nm in a spectrophotometer.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

N-Demethyl-N-formyl-leurosine and vehicle control (e.g., DMSO)

-

Temperature-controlled microplate spectrophotometer

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a stock solution of N-Demethyl-N-formyl-leurosine in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration ~1 mM), glycerol, and the test compound at various concentrations.

-

Initiation: Add purified tubulin to the reaction mixture.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

-

Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of N-Demethyl-N-formyl-leurosine can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Caption: Workflow for a tubulin polymerization assay.

HPLC-UV Method for Quantification

A robust analytical method is essential for the quantification of N-Demethyl-N-formyl-leurosine in various matrices.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and reliable method for the analysis of small molecules.

Suggested Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH).[18][19][20][21]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 252 nm.[22]

-

Quantification: The concentration of N-Demethyl-N-formyl-leurosine is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of a reference standard.

Section 6: Safety and Handling

N-Demethyl-N-formyl-leurosine is a potent cytotoxic agent and should be handled with extreme caution in a laboratory setting designed for handling hazardous compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] It is hygroscopic and should be protected from moisture.

-